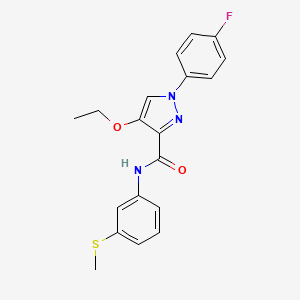
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFMC is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Wirkmechanismus
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain. 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide's anticancer activity is believed to be mediated by its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is its potent anti-inflammatory and analgesic activity. Another advantage is its potential as a cancer therapeutic agent. However, 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide scaffold. Another area of interest is the investigation of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide's potential as a chemopreventive agent, which could be used to prevent the development of cancer in high-risk individuals. Additionally, the development of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide analogs with improved solubility and reduced toxicity could lead to the development of more effective and safer drugs.
Synthesemethoden
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide involves a multistep process that includes the condensation of 4-fluorobenzaldehyde with 3-methylthiophenyl hydrazine to form 4-fluoro-3-(methylthio)phenyl hydrazone. This intermediate is then subjected to a reaction with ethyl 4-chloroacetoacetate to form 4-ethoxy-1-(4-fluorophenyl)-3-(methylthio)-1H-pyrazole-5-carboxylic acid ethyl ester. Finally, the ester is converted to 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide by reacting it with ammonia in methanol.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a cancer therapeutic agent. 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer. Additionally, 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-3-25-17-12-23(15-9-7-13(20)8-10-15)22-18(17)19(24)21-14-5-4-6-16(11-14)26-2/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZUKPRZLTOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)SC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

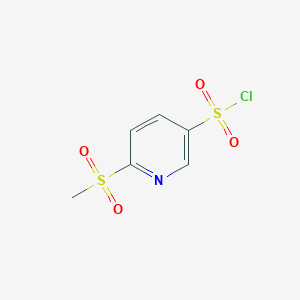
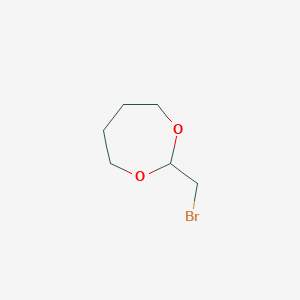
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2910618.png)
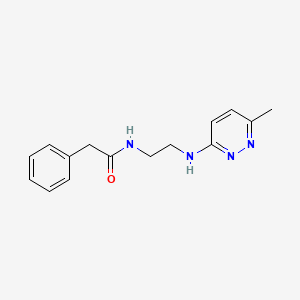
![Methyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2910620.png)

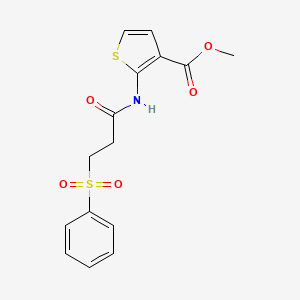
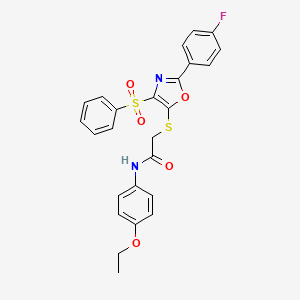
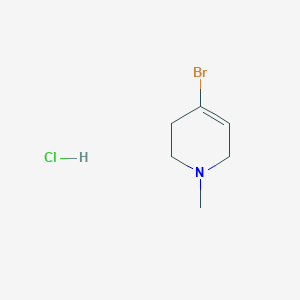
![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)
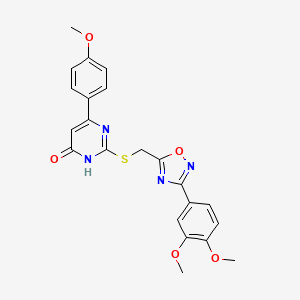
![9-[(2-Methylpropan-2-yl)oxycarbonyl]dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2910634.png)